3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane is a fluorinated organic compound with the molecular formula C18H15ClF6O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane typically involves the reaction of 3-chloro-1,1,1,4,4,4-hexafluoro-2-butanone with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Chloro-1,1,1,4,4,4-hexafluoro-2-butanone+2 Benzyl alcohol→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane involves its interaction with specific molecular targets and pathways. The chloro and hexafluoro groups contribute to its reactivity and ability to form stable complexes with biological molecules. The benzyloxy groups enhance its solubility and facilitate its transport across cell membranes. The compound may exert its effects by inhibiting enzymes, disrupting cellular processes, or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene: A related compound with similar fluorinated structure but lacking the benzyloxy groups.
1,2,3,4-Tetrachlorohexafluorobutane: Another fluorinated compound used in the semiconductor industry.
Uniqueness
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane is unique due to the presence of both chloro and benzyloxy groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
(3-chloro-1,1,1,4,4,4-hexafluoro-2-phenoxybutan-2-yl)oxymethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF6O2/c18-14(16(19,20)21)15(17(22,23)24,26-13-9-5-2-6-10-13)25-11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDSXVIDRAOYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C(F)(F)F)Cl)(C(F)(F)F)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.